molecular formula C14H13FN2O3S B12924847 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate

2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate

Cat. No.: B12924847
M. Wt: 308.33 g/mol
InChI Key: UJRIBOINHSAUNX-UHFFFAOYSA-N
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Description

2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a thioether linkage to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the thioether linkage may facilitate its cellular uptake. The pyrimidine ring can interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Chlorophenoxy)pyrimidin-4-yl)thio)ethyl acetate
  • 2-((6-(4-Bromophenoxy)pyrimidin-4-yl)thio)ethyl acetate
  • 2-((6-(4-Methylphenoxy)pyrimidin-4-yl)thio)ethyl acetate

Uniqueness

2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanylethyl acetate

InChI

InChI=1S/C14H13FN2O3S/c1-10(18)19-6-7-21-14-8-13(16-9-17-14)20-12-4-2-11(15)3-5-12/h2-5,8-9H,6-7H2,1H3

InChI Key

UJRIBOINHSAUNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NC=NC(=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

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